![molecular formula C13H13FO2 B2910919 2-[2-(4-Fluorophenyl)-2-oxoethyl]-1-cyclopentanone CAS No. 1400636-29-4](/img/structure/B2910919.png)
2-[2-(4-Fluorophenyl)-2-oxoethyl]-1-cyclopentanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(4-Fluorophenyl)-2-oxoethyl]-1-cyclopentanone, also known as FPEK, is a chemical compound that has gained attention in scientific research due to its unique properties. This compound has been synthesized using various methods and has shown potential in different fields of research.
作用机制
The mechanism of action of 2-[2-(4-Fluorophenyl)-2-oxoethyl]-1-cyclopentanone is not fully understood. However, studies have shown that it interacts with certain enzymes and proteins in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to have anti-inflammatory effects by inhibiting the activity of COX-2. Additionally, this compound has been shown to have antibacterial effects against certain strains of bacteria.
实验室实验的优点和局限性
One advantage of using 2-[2-(4-Fluorophenyl)-2-oxoethyl]-1-cyclopentanone in lab experiments is its unique structure, which allows for the study of its interactions with enzymes and proteins. This compound has also shown potential in the development of new materials, which could have various applications. However, one limitation of using this compound in lab experiments is its limited solubility in water, which could affect its bioavailability.
未来方向
There are several future directions for the study of 2-[2-(4-Fluorophenyl)-2-oxoethyl]-1-cyclopentanone. One direction is the development of new drug candidates based on the structure of this compound. Another direction is the study of this compound's interactions with enzymes and proteins, which could lead to the development of new therapies for various diseases. Additionally, the development of new materials based on this compound could have various applications in different fields.
Conclusion:
In conclusion, this compound is a chemical compound that has shown potential in various fields of scientific research. Its unique structure and properties have made it a subject of interest in medicinal chemistry, material science, and other fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound in different fields.
合成方法
The synthesis of 2-[2-(4-Fluorophenyl)-2-oxoethyl]-1-cyclopentanone has been achieved using different methods. One of the most common methods involves the reaction of 4-fluorobenzaldehyde with cyclopentanone in the presence of a catalyst. The resulting product is then subjected to further reactions to obtain the final product, this compound. Other methods include the use of Grignard reagents and the reduction of 4-fluoroacetophenone with sodium borohydride.
科学研究应用
2-[2-(4-Fluorophenyl)-2-oxoethyl]-1-cyclopentanone has shown potential in various fields of scientific research. In medicinal chemistry, this compound has been studied as a potential drug candidate for the treatment of various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. This compound has also been studied for its potential use in the development of new materials, such as polymers and liquid crystals.
属性
IUPAC Name |
2-[2-(4-fluorophenyl)-2-oxoethyl]cyclopentan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FO2/c14-11-6-4-9(5-7-11)13(16)8-10-2-1-3-12(10)15/h4-7,10H,1-3,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REQDZJQRKSRCPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)C1)CC(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
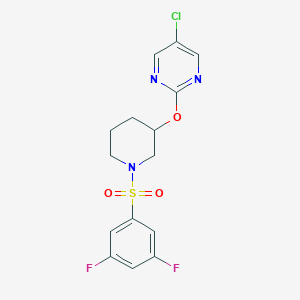
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)propanamide](/img/structure/B2910838.png)
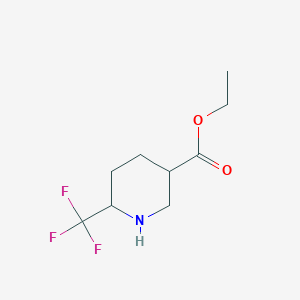
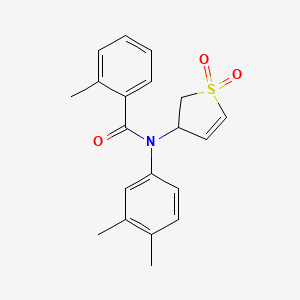
![Ethyl 1-methylspiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-4-carboxylate;hydrochloride](/img/structure/B2910846.png)
![5-amino-N-(2-bromo-4-methylphenyl)-1-[(4-ethylphenyl)methyl]triazole-4-carboxamide](/img/structure/B2910848.png)
![3-(2-naphthamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2910849.png)
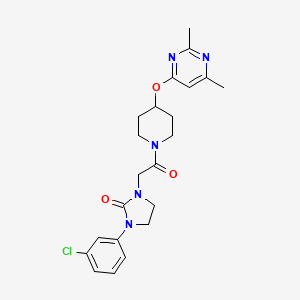
![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2910852.png)
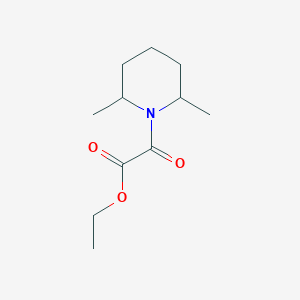
![2-chloro-N-[2-(thiomorpholine-4-sulfonyl)ethyl]pyridine-4-carboxamide](/img/structure/B2910856.png)
![4,4,5,5-Tetramethyl-2-[4-(pentafluoroethoxy)phenyl]-1,3,2-dioxaborolane](/img/structure/B2910857.png)
![N-(1-{[2-(benzylsulfanyl)-6-methylpyrimidin-4-yl]oxy}-2-oxo-2-phenylethyl)benzamide](/img/structure/B2910858.png)
![3-Benzyl-8-(4-fluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2910859.png)
